molecular formula C16H18N6O B607049 Delgocitinib CAS No. 1263774-59-9

Delgocitinib

カタログ番号: B607049
CAS番号: 1263774-59-9
分子量: 310.35 g/mol
InChIキー: LOWWYYZBZNSPDT-ZBEGNZNMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Synthetic Pathways

While explicit synthesis routes for delgocitinib are not publicly disclosed in the provided sources, its structure suggests modular assembly involving:

  • Core Formation : Likely constructed via cyclization reactions to form the pyrrolopyrimidine ring.
  • Spirocyclic Integration : Introduction of the diazaspiro[3.4]octane via stereoselective cyclization or coupling.
  • Side-Chain Addition : Attachment of the cyanoacetyl group through nucleophilic acyl substitution.

Notably, related JAK inhibitors (e.g., abrocitinib, baricitinib) employ Suzuki couplings and Horner-Emmons reactions for aromatic and aliphatic chain formation .

Biochemical Interactions

This compound inhibits JAK-STAT signaling by targeting ATP-binding sites in JAK1, JAK2, JAK3, and TYK2. Key biochemical interactions include:

3.1. JAK Inhibition Kinetics

Cytokine IC₅₀ (nmol/L) Source
IL-239.6 ± 9.0
IL-632.5 ± 14.5
IFN-α18.1 ± 2.6

3.2. Protein Binding and Metabolism

  • Plasma Protein Binding : 22–29% .
  • Metabolic Stability : Limited hepatic metabolism, with >70% excreted unchanged renally .

Stability and Reactivity

This compound exhibits moderate lipophilicity (XLogP3 = 1.1) and stability under physiological conditions. Key reactivity considerations:

  • Nitrile Group : Susceptible to hydrolysis under strong acidic/basic conditions.
  • Amide Bond : Resistant to enzymatic cleavage, contributing to prolonged activity .

科学的研究の応用

Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus and eczema. Delgocitinib has been evaluated in multiple clinical trials for its efficacy in treating this condition.

  • Efficacy in Adults : A phase 2 study demonstrated that this compound ointment significantly improved clinical signs and symptoms in adults with moderate to severe atopic dermatitis. The modified Eczema Area and Severity Index (mEASI) scores showed a mean percent change of -44.3% for this compound compared to 1.7% for the vehicle group (P < 0.001) after four weeks of treatment . The improvement was maintained during an extended treatment period.
  • Pediatric Applications : In pediatric patients, this compound ointment was also found to be effective and well-tolerated, indicating its potential as a treatment option across different age groups .

Chronic Hand Eczema

Chronic hand eczema is another significant application area for this compound. Recent trials have focused on its use in adult patients suffering from this condition.

  • DELTA Trials : The DELTA 1 and DELTA 2 trials assessed the efficacy and safety of this compound cream compared to a vehicle cream over 16 weeks. Results showed that a greater proportion of patients treated with this compound achieved treatment success as defined by the Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE). Specifically, 20% of patients in DELTA 1 and 29% in DELTA 2 achieved success compared to only 10% and 7% in the vehicle groups, respectively (P ≤ 0.0055) .
  • Long-term Safety : A follow-up study (DELTA 3) confirmed that this compound cream was well-tolerated over an extended period, reinforcing its safety profile while maintaining efficacy .

Summary of Clinical Findings

ConditionStudy TypeKey FindingsReference
Atopic DermatitisPhase 2 TrialmEASI score change: -44.3% vs 1.7% (P < 0.001)
Pediatric Atopic DermatitisPhase 2 TrialEffective and well-tolerated
Chronic Hand EczemaDELTA TrialsIGA-CHE success: 20% (DELTA 1), 29% (DELTA 2)
Chronic Hand EczemaDELTA 3 TrialLong-term safety confirmed

Safety Profile

This compound has generally demonstrated a favorable safety profile across studies. Most adverse events reported were mild and not directly related to the treatment. In the DELTA trials, approximately 45% of patients experienced treatment-emergent adverse events, which were comparable between this compound and vehicle groups .

生物活性

Delgocitinib is a novel pan-Janus kinase (JAK) inhibitor that has garnered attention for its efficacy in treating various dermatological conditions, particularly chronic hand eczema (CHE) and atopic dermatitis. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profiles, and relevant case studies.

This compound inhibits all four members of the JAK family (JAK1, JAK2, JAK3, and tyrosine kinase 2). The JAK-STAT signaling pathway is crucial for mediating the effects of numerous inflammatory cytokines such as interleukin (IL)-4, IL-13, and IL-31, which are implicated in various inflammatory skin diseases. By blocking these pathways, this compound effectively reduces inflammation and modulates immune responses.

Key Effects:

  • Inhibition of Cytokine Signaling: this compound suppresses the activation of innate and adaptive immune cells.
  • Improvement of Skin Barrier Function: It enhances keratinocyte differentiation.
  • Reduction of Inflammatory Responses: It inhibits Th1, Th2, Th17, and Th22-type inflammatory responses.
  • Antipruritic Properties: this compound alleviates itching associated with skin conditions.

Case Studies and Trials

  • Phase IIa Trial in Chronic Hand Eczema (CHE):
    • Objective: To assess the efficacy and safety of this compound ointment.
    • Design: Double-blind, randomized trial with 91 patients receiving either this compound ointment (30 mg/g) or vehicle for 8 weeks.
    • Results:
      • Treatment success was achieved in 46% of patients using this compound compared to 15% with vehicle (P = 0.009).
      • Significant improvements were observed in the Hand Eczema Severity Index (HECSI) scores.
      • Adverse events were comparable between groups, with no severe reactions leading to discontinuation .
  • Phase IIb Trial:
    • Objective: To evaluate the dose-response relationship of this compound cream in CHE.
    • Design: Double-blind trial with 258 patients randomized to receive this compound cream at doses of 1, 3, 8, or 20 mg/g or vehicle for 16 weeks.
    • Results:
      • IGA-CHE treatment success at week 16 was achieved in:
        • 21.2% (1 mg/g)
        • 7.8% (3 mg/g)
        • 36.5% (8 mg/g)
        • 37.7% (20 mg/g)
        • 8.0% (vehicle) (P < 0.001 for higher doses).
      • Improvements were also noted in HECSI scores and patient-reported outcomes related to itch and pain .

Safety Profile

This compound has been generally well tolerated across studies. The most common adverse events include:

  • Nasopharyngitis (17.3-29.4%)
  • Eczema exacerbation (5.8-11.3%)
  • Headache (3.8-11.5%)

Most adverse events reported were mild to moderate and deemed unrelated to the treatment .

Summary Table of Clinical Findings

Trial PhaseConditionTreatment FormulationPrimary EndpointSuccess Rate (%)Notable Adverse Events
IIaChronic Hand EczemaOintment (30 mg/g)Physician's Global Assessment46 vs. 15 (vehicle)Nasopharyngitis
IIbChronic Hand EczemaCream (varied doses)IGA-CHE treatment successUp to 37.7 vs. 8 (vehicle)Mild/moderate events

特性

IUPAC Name

3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWWYYZBZNSPDT-ZBEGNZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336933
Record name Delgocitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263774-59-9
Record name Delgocitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delgocitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delgocitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELGOCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。